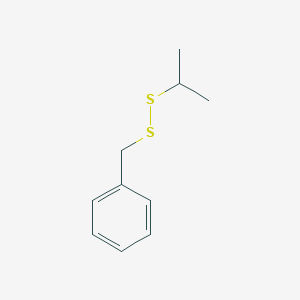
Disulfide, 1-methylethyl phenylmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 1-methylethyl phenylmethyl, also known as isopropyl benzyl disulfide, is an organic compound containing a disulfide bond (S-S) between an isopropyl group and a benzyl group. Disulfides are known for their role in various chemical and biological processes, particularly in the formation of protein structures and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, 1-methylethyl phenylmethyl, the reaction can be carried out by reacting isopropyl thiol with benzyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds under mild conditions, often at room temperature, to form the desired disulfide bond .
Industrial Production Methods
Industrial production of disulfides often employs similar oxidation reactions but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures high yields and purity of the product. Additionally, the use of catalysts such as riboflavin-derived organocatalysts can enhance the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 1-methylethyl phenylmethyl, undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and riboflavin-derived organocatalysts.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly acidic pH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, 1-methylethyl phenylmethyl, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing disulfide bonds in molecules.
Biology: Plays a role in the formation and stabilization of protein structures through disulfide bonds.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of rubber and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of disulfide, 1-methylethyl phenylmethyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to higher oxidation states. These redox reactions are essential for various cellular processes, including signal transduction and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, ethyl 1-methylethyl: Similar structure but with an ethyl group instead of a benzyl group.
Disulfide, (1-methylethyl) (1,1-dimethylethyl): Contains a tert-butyl group instead of a benzyl group
Uniqueness
Disulfide, 1-methylethyl phenylmethyl, is unique due to the presence of both an isopropyl and a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional stability and potential for further functionalization compared to simpler disulfides .
Eigenschaften
CAS-Nummer |
57413-29-3 |
|---|---|
Molekularformel |
C10H14S2 |
Molekulargewicht |
198.4 g/mol |
IUPAC-Name |
(propan-2-yldisulfanyl)methylbenzene |
InChI |
InChI=1S/C10H14S2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
YDDHXRQUHOCFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
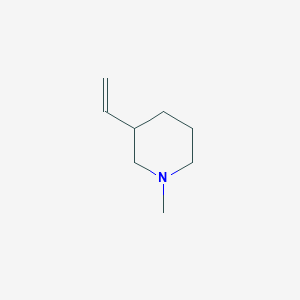

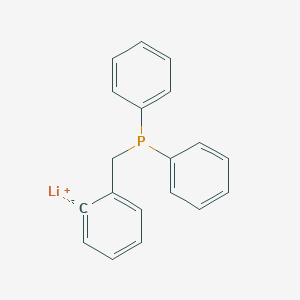
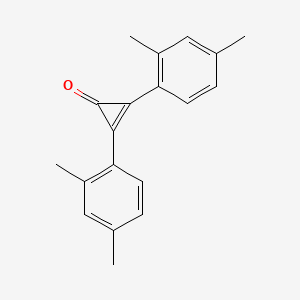

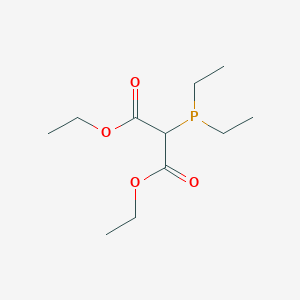
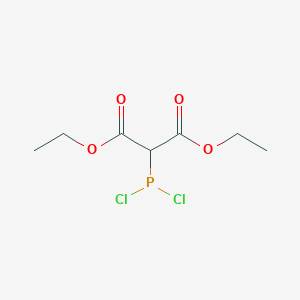
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

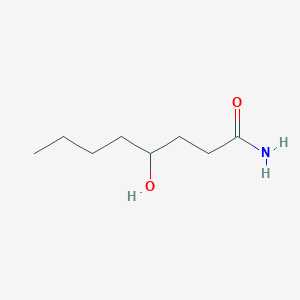
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

